Irreversibility: 7-Acrylamide vs. 6-Acrylamide Congeners
A systematic series of 6- and 7-acrylamide 4-anilinoquinazoline derivatives revealed that all 6-acrylamides, but only the parent 3-bromophenylamino 7-acrylamide (PD-160678), functioned as irreversible inhibitors of isolated EGFR [1]. This indicates that PD-160678 uniquely achieves covalent bond formation with Cys773 despite the suboptimal C-7 substitution geometry, a property not shared by other 7-acrylamide analogs [1].
| Evidence Dimension | Irreversible inhibition of isolated EGFR enzyme |
|---|---|
| Target Compound Data | Irreversible (PD-160678, 7-acrylamide) |
| Comparator Or Baseline | Reversible for all other 7-acrylamide analogs; irreversible for all 6-acrylamide derivatives |
| Quantified Difference | Qualitative binary: irreversible vs. reversible; only PD-160678 among 7-acrylamides is irreversible |
| Conditions | Isolated EGFR enzyme; inhibition of phosphorylation of glutamic acid/tyrosine random copolymer |
Why This Matters
The irreversible mechanism ensures sustained target suppression beyond compound washout, a critical parameter for in vivo efficacy studies where reversible inhibitors may fail to maintain pathway inhibition.
- [1] Smaill JB, Palmer BD, Rewcastle GW, et al. Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. J Med Chem. 1999;42(10):1803-1815. PMID: 10346932. View Source
